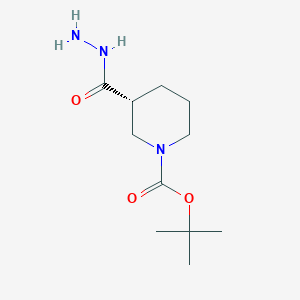

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide

Overview

Description

®-1-Boc-piperidine-3-carboxylic acid hydrazide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a carboxylic acid functional group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Boc-piperidine-3-carboxylic acid hydrazide typically involves multiple steps. One common synthetic route starts with the protection of piperidine using a Boc group. This is followed by the introduction of a carboxylic acid group at the 3-position of the piperidine ring. The final step involves the conversion of the carboxylic acid to a hydrazide.

Protection of Piperidine: The piperidine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected piperidine.

Introduction of Carboxylic Acid Group: The Boc-protected piperidine is then subjected to a reaction with a suitable reagent, such as a Grignard reagent, to introduce the carboxylic acid group at the 3-position.

Formation of Hydrazide: The carboxylic acid is converted to its corresponding hydrazide by reacting with hydrazine hydrate under appropriate conditions.

Industrial Production Methods

Industrial production of ®-1-Boc-piperidine-3-carboxylic acid hydrazide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-Boc-piperidine-3-carboxylic acid hydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazide group to other functional groups such as amines.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

Synthesis of Bioactive Compounds

Peptidomimetics : (R)-1-Boc-piperidine-3-carboxylic acid hydrazide serves as a versatile precursor for the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides. These compounds can exhibit enhanced stability and bioavailability, making them suitable candidates for therapeutic applications, especially in treating diseases like cancer and viral infections.

HIV Protease Inhibitors : Research has demonstrated the potential of this compound in developing potent inhibitors targeting HIV protease. The compound's ability to form stable interactions with the enzyme's active site is crucial for its efficacy in antiviral therapy.

Therapeutic Applications

This compound has shown promise in various therapeutic contexts:

- Cardiovascular Diseases : It has been investigated for its potential in treating conditions such as myocardial ischemia, congestive heart failure, and hypertension. The compound's mechanism involves the inhibition of zinc hydrolase activity, which is implicated in these diseases .

- Cancer Treatments : The compound's derivatives are being explored for their cytotoxic effects against different cancer cell lines, indicating its potential role in oncology as an anticancer agent .

- Neurological Disorders : There is ongoing research into its application for neuroprotective effects, which may help in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Synthetic Methodologies

The synthesis of this compound typically involves the reaction of (R)-N-Boc-ethyl-piperidine-3-carboxylate with hydrazine hydrate under controlled conditions. This method has shown high yields (up to 87%) and allows for scalability in industrial applications .

Table 1: Synthesis Conditions

| Reactants | Yield | Temperature | Reaction Time |

|---|---|---|---|

| (R)-N-Boc-ethyl-piperidine-3-carboxylate + Hydrazine hydrate | 87% | 120 - 125 °C | 5 hours |

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- Study on Peptidomimetics : A study published in a leading journal demonstrated that derivatives synthesized from this compound exhibited improved binding affinity to target receptors compared to their natural peptide counterparts, suggesting enhanced therapeutic potential.

- Therapeutic Efficacy in Animal Models : In preclinical trials, compounds derived from this compound showed significant reductions in tumor growth rates in animal models, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of ®-1-Boc-piperidine-3-carboxylic acid hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted. The Boc group provides stability and protects the compound from premature degradation.

Comparison with Similar Compounds

Similar Compounds

Piperidine: A simple six-membered ring containing one nitrogen atom.

Boc-piperidine: Piperidine with a Boc protecting group.

Piperidine-3-carboxylic acid: Piperidine with a carboxylic acid group at the 3-position.

Piperidine-3-carboxylic acid hydrazide: Piperidine with a carboxylic acid and hydrazide group at the 3-position.

Uniqueness

®-1-Boc-piperidine-3-carboxylic acid hydrazide is unique due to the combination of the Boc protecting group, carboxylic acid, and hydrazide moiety. This combination provides the compound with specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

Chemical Structure and Properties

- Molecular Formula : C₁₁H₂₁N₃O₃

- Molecular Weight : Approximately 243.30 g/mol

- Functional Groups : Contains a tert-butoxycarbonyl (Boc) protecting group, a piperidine ring, a carboxylic acid, and a hydrazide moiety.

The Boc group is primarily used to protect the amine functionality during synthesis, allowing selective modifications without affecting the amine. Once the desired modifications are complete, the Boc group can be removed to reveal the free amine, which can participate in further reactions.

Synthesis

The synthesis of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide typically involves several steps:

- Protection of Piperidine : The piperidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

- Introduction of Carboxylic Acid Group : The Boc-protected piperidine undergoes reaction with suitable reagents to introduce the carboxylic acid group at the 3-position.

- Formation of Hydrazide : The carboxylic acid is then converted to a hydrazide through reaction with hydrazine or its derivatives.

Potential Pharmacological Properties

While direct studies on this compound are sparse, compounds structurally related to it have exhibited various biological activities:

- Analgesic and Anti-inflammatory Effects : Derivatives of piperidine are known for their roles as analgesics and anti-inflammatory agents. The presence of the hydrazide moiety may enhance these activities.

- Antimicrobial Activity : Compounds containing hydrazide groups have been reported to exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar potential .

The mechanism by which this compound exerts its effects may involve:

- Enzyme Inhibition : The hydrazide group can form covalent bonds with active sites of enzymes, potentially leading to inhibition of enzyme activity. This interaction could affect various biochemical pathways depending on the targeted enzyme .

- Receptor Interactions : Similar compounds have shown interactions with receptors in the central nervous system, suggesting that this compound could influence neuropharmacological pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Boc-piperidine-3-carboxylic acid | Piperidine derivative | Lacks the hydrazide functionality |

| Nipecotic acid | Amino acid derivative | Contains a different functional group (amino) |

| 4-Methylpiperidine | Piperidine derivative | Lacks carboxylic acid and hydrazide functionalities |

| Hydrazine | Simple hydrazine | No piperidine ring; simpler structure |

This compound stands out due to its combination of the piperidine ring, Boc protection, and hydrazide functionality, which may confer unique reactivity and biological properties compared to these similar compounds.

Antimicrobial Studies

Research has shown that derivatives similar to this compound exhibit significant antimicrobial activity. For instance, synthesized analogues containing various functional groups demonstrated zone of inhibition values ranging from 10 to 29 mm against pathogens like E. coli and Candida albicans. These studies highlight the potential for developing new antimicrobial agents based on such derivatives .

Cytotoxicity Assessments

In studies evaluating cytotoxicity against cancer cell lines, compounds derived from similar structures have shown promising results. For example, peptide conjugates derived from hydrazides exhibited enhanced cytotoxic activity compared to their non-hydrazide counterparts . This suggests that further exploration into this compound could yield valuable insights into its potential as an anticancer agent.

Properties

IUPAC Name |

tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(7-14)9(15)13-12/h8H,4-7,12H2,1-3H3,(H,13,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABYYYLRDBQJTK-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.